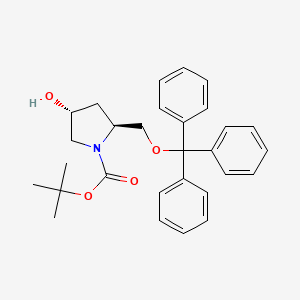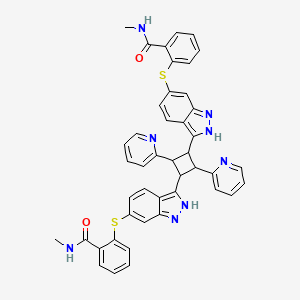
2,2'-((3,3'-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) (Axitinib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide), also known as Axitinib Impurity, is a complex organic compound. It is primarily studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of Axitinib, a tyrosine kinase inhibitor used in cancer treatment.
準備方法
The synthesis of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) involves multiple steps. The synthetic route typically includes the formation of the cyclobutane core, followed by the introduction of pyridinyl and indazole groups. The final steps involve the incorporation of sulfanediyl and N-methylbenzamide moieties. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
科学的研究の応用
2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) is utilized in several scientific research areas:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological molecules and potential biological activities.
Medicine: As an impurity in Axitinib synthesis, it is studied to ensure the purity and safety of the pharmaceutical product.
Industry: The compound’s synthesis and reactions are of interest for developing efficient industrial processes for pharmaceutical manufacturing.
作用機序
The mechanism of action of this compound, particularly in the context of its role as an impurity, involves its interaction with molecular targets in biological systems. It may affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar compounds include other impurities found in the synthesis of tyrosine kinase inhibitors. These compounds often share structural features such as pyridinyl and indazole groups but differ in their specific substituents and overall molecular architecture. The uniqueness of 2,2’-((3,3’-(2,4-Di(pyridin-2-yl)cyclobutane-1,3-diyl)bis(1H-indazole-6,3-diyl))bis(sulfanediyl))bis(N-methylbenzamide) lies in its specific combination of functional groups and its role in Axitinib synthesis.
特性
分子式 |
C44H36N8O2S2 |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
N-methyl-2-[[3-[3-[6-[2-(methylcarbamoyl)phenyl]sulfanyl-2H-indazol-3-yl]-2,4-dipyridin-2-ylcyclobutyl]-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C44H36N8O2S2/c1-45-43(53)29-11-3-5-15-35(29)55-25-17-19-27-33(23-25)49-51-41(27)39-37(31-13-7-9-21-47-31)40(38(39)32-14-8-10-22-48-32)42-28-20-18-26(24-34(28)50-52-42)56-36-16-6-4-12-30(36)44(54)46-2/h3-24,37-40H,1-2H3,(H,45,53)(H,46,54)(H,49,51)(H,50,52) |
InChIキー |
XYIIIGZESRABMF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)C4C(C(C4C5=CC=CC=N5)C6=C7C=CC(=CC7=NN6)SC8=CC=CC=C8C(=O)NC)C9=CC=CC=N9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
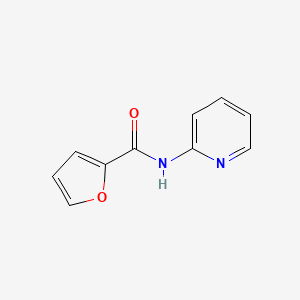
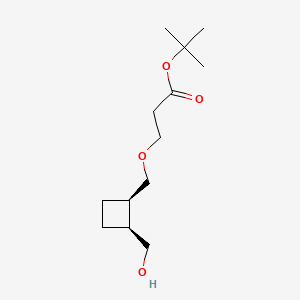
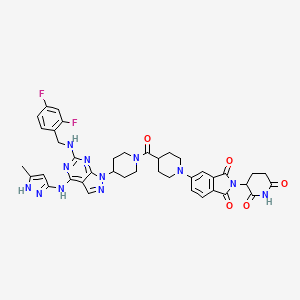

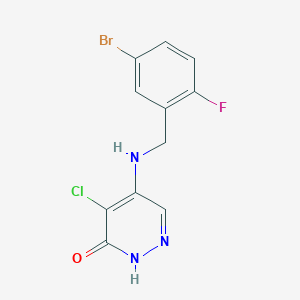
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
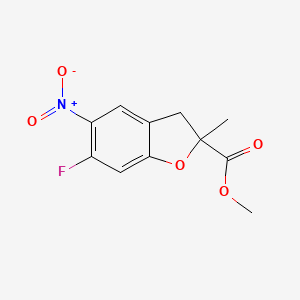
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)

